2-Hydroxy-3-methylquinoxaline
Overview
Description
Mechanism of Action
Target of Action
3-Methylquinoxalin-2-ol, also known as 2-Hydroxy-3-methylquinoxaline or 3-Methyl-2-quinoxalinol, is a quinoxaline derivative . It has been found to have significant antimicrobial activity, showing potent antibacterial and antifungal activities against various strains of bacteria and fungi . This suggests that its primary targets are likely to be key proteins or enzymes in these microorganisms.
In addition, some derivatives of 3-Methylquinoxalin-2-ol have been synthesized and evaluated for their antiproliferative activities against human cancer cell lines, MCF-7 and HepG-2 . This suggests that these compounds may also target certain proteins or pathways involved in cell proliferation.
Mode of Action
Given its antimicrobial and antiproliferative activities, it is likely that it interacts with its targets in a way that inhibits their normal function, leading to the death of the microorganisms or the inhibition of cell proliferation .
Biochemical Pathways
Given its observed effects, it is likely that it interferes with essential biochemical pathways in the microorganisms or cancer cells it targets, leading to their death or the inhibition of their proliferation .
Result of Action
The result of 3-Methylquinoxalin-2-ol’s action is the inhibition of growth or death of the targeted microorganisms or cancer cells . This is likely due to the disruption of essential biochemical pathways or the inhibition of key proteins or enzymes.
Biochemical Analysis
Biochemical Properties
They have diverse therapeutic uses and have become a crucial component in drugs used to treat various conditions
Cellular Effects
Quinoxaline derivatives have been shown to have significant impacts on various types of cells and cellular processes .
Metabolic Pathways
Quinoxaline derivatives are known to be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-methyl-2-Quinoxalinone involves the reaction of o-phenylenediamine with sodium pyruvate in aqueous acetic acid. The reaction is typically carried out at room temperature for about three hours . The reaction conditions are mild, making this method suitable for laboratory-scale synthesis.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-Quinoxalinone undergoes various types of chemical reactions, including:
Condensation Reactions: It condenses with aromatic aldehydes to form 3-(substituted styryl)-2-quinoxalinones.
Bromination: It undergoes side-chain bromination to yield 3-bromomethyl-2-quinoxalinone.
Substitution Reactions: The brominated product can further react with aromatic amines, sodium salt of saccharine, and potassium phthalimide.
Common Reagents and Conditions
Aromatic Aldehydes: Used in condensation reactions.
Bromine in Acetic Acid: Used for bromination.
Morpholine, Sodium Methoxide, Piperidine: Used in substitution reactions.
Major Products
3-(Substituted Styryl)-2-quinoxalinones: Formed from condensation reactions.
3-Bromomethyl-2-quinoxalinone: Formed from bromination.
Various Substituted Quinoxalinones: Formed from substitution reactions.
Scientific Research Applications
3-methyl-2-Quinoxalinone has several applications in scientific research:
Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Catalysis: It is involved in heterogeneous catalytic reactions for the functionalization of quinoxalinones.
Materials Science:
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound of 3-methyl-2-Quinoxalinone.
2-Methylquinoxaline: A similar compound with a methyl group at a different position.
3-Methylquinoxaline: Another similar compound with a different substitution pattern.
Uniqueness
3-methyl-2-Quinoxalinone is unique due to its specific substitution pattern, which allows it to undergo a variety of chemical reactions to form diverse derivatives. This versatility makes it a valuable intermediate in pharmaceutical synthesis and other scientific research applications .
Properties
IUPAC Name |
3-methyl-1H-quinoxalin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIMNRPAEPIYDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30161219 | |
Record name | 2-Quinoxalinol, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30161219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>24 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26658458 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
14003-34-0 | |
Record name | 3-Methyl-2(1H)-quinoxalinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14003-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Quinoxalinol, 3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014003340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-3-methylquinoxaline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149824 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxy-3-methylquinoxaline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38589 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxy-3-methylquinoxaline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17798 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Quinoxalinol, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30161219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylquinoxalin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.357 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2-Hydroxy-3-methylquinoxaline?
A1: this compound, also known as 3-Methyl-2-quinoxalinol, has the following characteristics:
- [1] The molecule likely exists in the keto-form in the solid phase and the hydroxy-form (enol-form) in the gaseous phase.
- [1] Density Functional Theory (DFT) calculations using the B3LYP/6-311G** hybrid exchange-correlation energy functional were employed to determine the most stable geometries and relative stability of the molecule.
Q2: How can this compound be synthesized?
A2: Several synthesis pathways are presented in the research:
- [2] It is a product in the synthesis of 3,6-dimethyl-1,4,5,8-tetra-azaphenanthrene (3,6dmTAP). The process involves nitration of this compound, followed by a series of reactions including treatment with POCl3, hydrazine, and glyoxal.
- [3] It serves as a fluorescent derivative in a fluorometric assay for D-amino acid oxidase. The compound is formed through the condensation of pyruvate with o-phenylenediamine in an acidic medium.
Q3: What are the applications of this compound?
A3: The research highlights two primary applications:
- [4] Fluorescent Derivatizing Agent: It is utilized in the microquantitative analysis of lactate and pyruvate in biological samples. The compound is formed through the enzymatic conversion of lactate to pyruvate, followed by derivatization with o-phenylenediamine, and subsequent detection using high-performance liquid chromatography (HPLC).
- [5] Synthetic Intermediate: It is a key starting material for preparing 3-substituted-2(1H)-quinoxalinones. This synthesis involves the generation of a dianion of this compound using lithium diisopropylamide (LDA), followed by its reaction with various electrophilic reagents.
Q4: What is known about the stability of this compound?
A4: Although specific stability data is not provided, the following insights are available:
- [6] The Knudsen mass-loss effusion technique was used to determine the compound's vapor pressure at various temperatures, providing insights into its volatility and thermal stability within the studied temperature range.
- [7] The synthesis of derivatives, such as Schiff bases, suggests that the molecule can undergo further chemical modifications, implying a degree of reactivity at specific functional groups.
Q5: Are there known Structure-Activity Relationship (SAR) studies involving this compound?
A5: Yes.
- [8] Research exploring the inhibition of lipopolysaccharide (LPS)-induced TNF-alpha release on mouse macrophages utilized a series of 2-quinoxalinol analogs, including derivatives of this compound. The study identified specific structural modifications, such as the introduction of amino and alkoxy substituents, that contribute to enhanced inhibitory activity.
Q6: What analytical methods are used to characterize and quantify this compound?
A6: The research highlights a crucial analytical technique:
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